rac Benzphetamine Hydrochloride
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Overview
Description
Benzphetamine hydrochloride is a sympathomimetic amine with pharmacologic activity similar to amphetamines. It is primarily used as an anorectic agent to manage exogenous obesity in the short term, typically as part of a weight reduction regimen that includes caloric restriction, exercise, and behavioral modification . Benzphetamine hydrochloride is a prodrug that metabolizes into dextroamphetamine and dextromethamphetamine, which are active compounds that help suppress appetite .
Preparation Methods
The preparation of benzphetamine hydrochloride involves several synthetic routes. One common method includes the reaction of methamphetamine hydrochloride with benzyl chloride, followed by the treatment of the resulting benzphetamine with an acid dissolved in an organic solvent to produce benzphetamine hydrochloride . Another method involves the reductive alkylation of ammonia, amines, or compounds having groups reducible to amino groups with carbonyl compounds, using reducing agents such as sodium borohydride or lithium aluminum hydride .
Chemical Reactions Analysis
Benzphetamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Benzphetamine can be oxidized to form benzyl alcohol and benzaldehyde.
Reduction: The compound can be reduced to form methamphetamine and benzylamine.
Substitution: Benzphetamine can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride
Scientific Research Applications
Benzphetamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of sympathomimetic amines.
Biology: Benzphetamine hydrochloride is studied for its effects on neurotransmitter release and uptake, particularly dopamine and norepinephrine.
Medicine: The compound is used in clinical research to understand its efficacy and safety in treating obesity and related metabolic disorders.
Industry: Benzphetamine hydrochloride is used in the pharmaceutical industry for the development of weight loss medications
Mechanism of Action
The mechanism of action of benzphetamine hydrochloride involves the stimulation of the central nervous system. It promotes the release of norepinephrine and dopamine from storage sites in nerve terminals of the lateral hypothalamic feeding center, leading to a decrease in appetite . This release is mediated through the binding of benzphetamine to vesicular monoamine transporter 2 (VMAT2) and inhibiting its function, causing a release of these neurotransmitters into the synaptic cleft through their reuptake transporters .
Comparison with Similar Compounds
Benzphetamine hydrochloride is chemically and pharmacologically related to other sympathomimetic amines, such as:
Amphetamine: Both compounds stimulate the release of norepinephrine and dopamine, but benzphetamine is a prodrug that metabolizes into active amphetamines.
Methamphetamine: Similar to benzphetamine, methamphetamine also increases the release of norepinephrine and dopamine but has a higher potential for abuse and addiction.
Phentermine: Another anorectic agent used for weight loss, phentermine has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties .
Benzphetamine hydrochloride is unique in its ability to act as a prodrug, providing a sustained release of active metabolites that contribute to its anorectic effects.
Properties
CAS No. |
1027-30-1 |
---|---|
Molecular Formula |
C17H22ClN |
Molecular Weight |
275.8 g/mol |
IUPAC Name |
(2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/t15-;/m0./s1 |
InChI Key |
ANFSNXAXVLRZCG-RSAXXLAASA-N |
SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl |
5411-22-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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